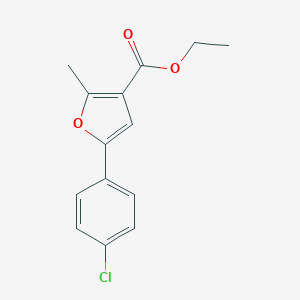

Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate

Descripción general

Descripción

Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with an ethyl ester group, a 4-chlorophenyl group, and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate typically involves the esterification of 5-(4-chlorophenyl)-2-methyl-3-furoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

Substitution: The furan ring and the phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mecanismo De Acción

The mechanism of action of Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate can be compared with other furoate derivatives, such as:

- Ethyl 5-(4-bromophenyl)-2-methyl-3-furoate

- Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate

- Ethyl 5-(4-methylphenyl)-2-methyl-3-furoate

Uniqueness: The presence of the 4-chlorophenyl group in this compound imparts unique chemical and biological properties compared to its analogs. This makes it a valuable compound for specific applications where the chlorine substituent plays a crucial role in the compound’s activity.

Actividad Biológica

Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its effects on lipid metabolism, antibacterial activity, and potential applications in cancer therapy.

Chemical Structure and Properties

This compound belongs to the furan derivative class, characterized by the presence of a furan ring and an ester functional group. The molecular formula is . The chlorophenyl substituent enhances its lipophilicity, which is crucial for biological interactions.

1. Hypolipidemic Effects

Research indicates that derivatives of furan compounds, including this compound, exhibit hypolipidemic properties. A related study demonstrated that a similar compound reduced serum cholesterol and triglyceride levels significantly in rodent models. Specifically, at a dose of 0.05% in the diet, it led to a reduction of serum cholesterol by approximately 23% and triglycerides by 35% in normal rats, with even greater efficacy observed in hereditary hyperlipidemic rats .

| Compound | Dose | Cholesterol Reduction (%) | Triglyceride Reduction (%) |

|---|---|---|---|

| This compound | 0.05% | 23% | 35% |

2. Antibacterial Activity

The antibacterial properties of furan derivatives have also been documented. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, studies have reported minimum inhibitory concentrations (MIC) indicating significant antibacterial activity against these pathogens .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | Not specified |

3. Anti-Cancer Potential

Furan derivatives are being explored for their anti-cancer properties. Certain compounds have shown the ability to inhibit cell proliferation in various cancer cell lines. For example, studies involving furan-based compounds demonstrated inhibition of topoisomerase I-mediated DNA uncoiling at low micromolar concentrations, suggesting a potential mechanism for anti-cancer activity .

Case Study: Hypolipidemic Activity

In a controlled study with Sprague-Dawley rats, the administration of this compound resulted in marked reductions in lipid profiles. The study highlighted the compound's potential as a therapeutic agent for managing hyperlipidemia.

Case Study: Antibacterial Efficacy

A series of experiments tested various furan derivatives against common bacterial pathogens. This compound was part of this evaluation and exhibited promising results, particularly against gram-positive bacteria.

Propiedades

IUPAC Name |

ethyl 5-(4-chlorophenyl)-2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUJNWZGQYNXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372453 | |

| Record name | ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111787-84-9 | |

| Record name | ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.